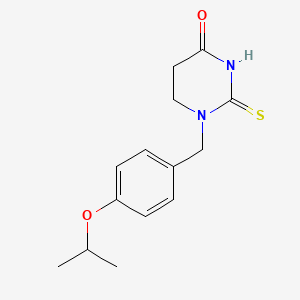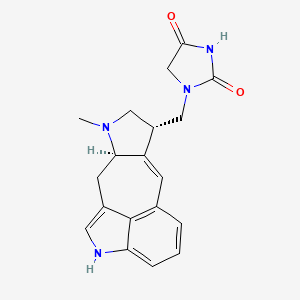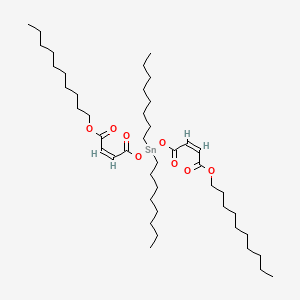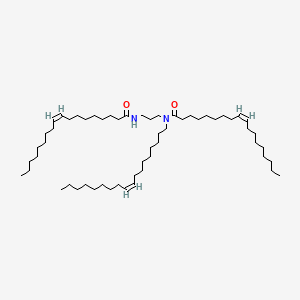
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is a complex organic compound that belongs to the class of amides This compound is characterized by its long-chain fatty acid structure, which includes multiple double bonds and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain fatty acids and amines.
Amidation Reaction: The fatty acid is reacted with an amine under controlled conditions to form the amide bond. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.
Scientific Research Applications
Chemistry
This compound is studied for its unique chemical properties, such as its ability to form stable complexes with metals and its reactivity in various organic transformations.
Biology
In biological research, (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide may be investigated for its potential role in cell signaling or as a component of lipid membranes.
Medicine
Industry
In industrial applications, this compound may be used as a surfactant, lubricant, or additive in various formulations.
Mechanism of Action
The mechanism by which (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide exerts its effects is likely related to its ability to interact with lipid membranes and proteins. The compound’s long-chain structure allows it to embed within lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide group can form hydrogen bonds with proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Oleamide: A fatty acid amide with a similar structure but lacking the additional amide linkage.
Stearamide: Another long-chain fatty acid amide with a saturated carbon chain.
Uniqueness
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is unique due to its multiple double bonds and dual amide linkages, which confer distinct chemical and physical properties compared to simpler fatty acid amides.
Properties
CAS No. |
52610-16-9 |
|---|---|
Molecular Formula |
C57H108N2O2 |
Molecular Weight |
853.5 g/mol |
IUPAC Name |
(Z)-N-[3-[[(Z)-octadec-9-enoyl]-[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C57H108N2O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-59(57(61)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55-50-53-58-56(60)51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30H,4-24,31-55H2,1-3H3,(H,58,60)/b28-25-,29-26-,30-27- |
InChI Key |
CKUPRMFXSDANGB-IUPFWZBJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCNC(=O)CCCCCCCC=CCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


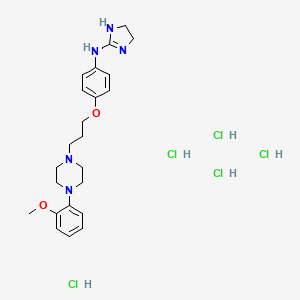

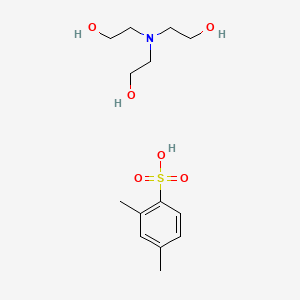
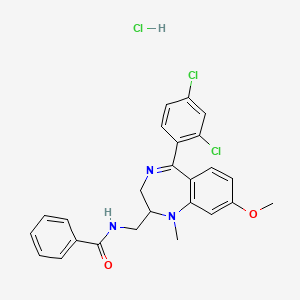

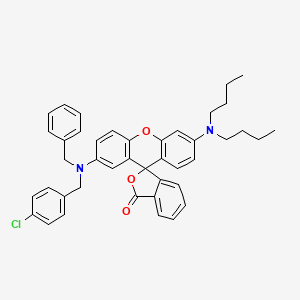

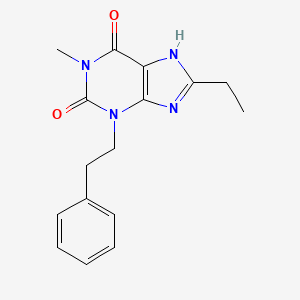
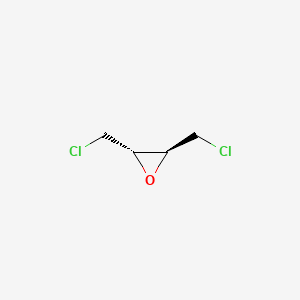
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

